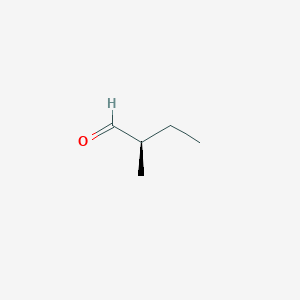

(R)-2-methylbutyraldehyde

Description

(R)-2-Methylbutyraldehyde (CAS 96-17-3) is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is an enantiomer of 2-methylbutyraldehyde, though most studies refer to the racemic mixture unless specified . The compound is characterized by a strong, asphyxiating odor in concentrated form, which transforms into a pleasant aroma of cocoa, coffee, nuts, and fruit when diluted .

Properties

IUPAC Name |

(2R)-2-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426270 | |

| Record name | (R)-2-methylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33204-48-7 | |

| Record name | (R)-2-methylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutyraldehyde can be synthesized through several methods. One common approach is the oxidation of ®-2-methyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-butene, followed by separation of the ®-enantiomer using chiral chromatography.

Industrial Production Methods: In industrial settings, ®-2-methylbutyraldehyde is often produced via the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, which are then separated to obtain the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ®-2-methylbutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to ®-2-methyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Condensation: Bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: ®-2-Methylbutyric acid.

Reduction: ®-2-Methyl-1-butanol.

Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Applications in Food and Flavor Industry

Flavor Modulation

(R)-2-methylbutyraldehyde is utilized in the flavoring industry due to its pleasant aroma reminiscent of chocolate and coffee. It serves as a key ingredient in flavor formulations, enhancing the sensory profile of various food products. Studies indicate that it acts as a taste modulator through interaction with the calcium-sensing receptor (CaSR), influencing taste perception and potentially improving consumer acceptance of food products .

Fragrance Development

In perfumery, this compound is employed for its ability to impart woody and cocoa topnotes in fragrance compositions. Its use in fragrance formulations contributes to complex scent profiles, making it valuable for creating perfumes and scented products .

Biochemical Applications

Metabolic Pathways

Research has shown that this compound plays a role in the metabolic processes of various microorganisms. For instance, in Staphylococcus aureus, it serves as a precursor for branched-chain fatty acid synthesis, which is crucial for bacterial growth and virulence . This highlights its importance in microbiology and potential implications in understanding bacterial metabolism.

Yeast Metabolism

In yeast (specifically Saccharomyces cerevisiae), this compound is recognized as a metabolite involved in various biochemical pathways. Its production during fermentation processes underscores its relevance in biotechnology applications, particularly in the production of alcoholic beverages and biofuels .

Synthetic Applications

This compound is a versatile building block in organic synthesis. It is used to produce various chemical compounds through different synthetic routes:

- Synthesis of Amino Compounds : It can be reacted with acetophenones and malononitrile to synthesize 2-amino-3-cyanopyridine derivatives via multicomponent condensation reactions .

- Reductive Amination Reactions : The compound can participate in Rh-catalyzed reductive amination reactions with diethylamine, leading to the formation of N,N-diethyl-2-methyl-1-butanamine .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Dos Santos Ferreira et al., 2024 | Microbial Metabolism | Demonstrated the role of MbcS enzyme in utilizing this compound for fatty acid synthesis in Staphylococcus aureus. |

| Kitajima et al., 2023 | Flavor Modulation | Investigated how volatile short-chain aldehydes, including this compound, modulate taste perception through CaSR. |

Mechanism of Action

The mechanism of action of ®-2-methylbutyraldehyde involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ®-2-methylbutyric acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of ®-2-methyl-1-butanol. Its reactivity in condensation reactions is due to the presence of the aldehyde functional group, which can form carbon-carbon bonds with other carbonyl compounds.

Comparison with Similar Compounds

Chemical Structure and Isomerism

(R)-2-Methylbutyraldehyde belongs to the short-chain aldehyde family. Its structural analogs include:

Table 1: Structural Comparison

| Compound | Molecular Formula | Branching | CAS Number |

|---|---|---|---|

| This compound | C₅H₁₀O | Branched (C2) | 96-17-3 |

| Isovaleraldehyde | C₅H₁₀O | Branched (C3) | 590-86-3 |

| Valeraldehyde | C₅H₁₀O | Linear | 110-62-3 |

| Isobutyraldehyde | C₄H₈O | Branched (C2) | 78-84-2 |

Physical and Chemical Properties

Table 2: Physical Properties

Commercial Availability and Pricing

Biological Activity

(R)-2-methylbutyraldehyde, also known as (R)-2-methylbutanal, is an organic compound with significant biological activity. This compound is primarily recognized for its role in various metabolic pathways and its applications in both food science and pharmaceutical industries. Below, we explore its biological activities, metabolic roles, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 86.13 g/mol

- CAS Number : 78-84-2

Metabolic Pathways

This compound is involved in several metabolic processes:

- Fermentation Processes : In yeast, particularly Saccharomyces cerevisiae, this compound is produced during the fermentation of amino acids such as valine and isoleucine. It plays a crucial role in the production of fusel oils, which are important for flavor development in alcoholic beverages .

- Conversion to Amino Acids : The compound can be converted into diastereomers of isoleucine hydantoin, showcasing its importance in amino acid biosynthesis. This conversion occurs under specific conditions that prevent significant racemization of the chiral center .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Its structural configuration allows it to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

Flavoring Agent

As a volatile compound, this compound contributes to the flavor profile of various foods. It is often used in flavoring formulations due to its pleasant aroma reminiscent of fruit and nuts .

Case Studies and Research Findings

- Yeast Metabolism :

- Amino Acid Synthesis :

- Flavor Compounds :

Data Table: Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| Fermentation | Intermediate in yeast metabolism; impacts alcohol production |

| Amino Acid Synthesis | Precursor for D-isoleucine; important for pharmaceutical applications |

| Antioxidant | Scavenges free radicals; contributes to cellular protection |

| Flavoring Agent | Used in food products for enhancing aroma and taste |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of enantiomerically pure (R)-2-methylbutyraldehyde for reproducible results?

- Methodological Answer :

-

Step 1 : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) to enhance stereoselectivity during synthesis. Validate enantiomeric purity via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents .

-

Step 2 : Follow standardized protocols for purification, such as fractional distillation under inert conditions, to minimize racemization. Document temperature, pressure, and solvent choices in detail .

-

Step 3 : Characterize intermediates and final products using spectroscopic techniques (e.g., IR, GC-MS) and compare retention times/spectral data with literature values .

Q. What analytical techniques are most reliable for quantifying trace levels of this compound in complex matrices?

- Methodological Answer :

-

GC-MS : Optimize parameters (e.g., column type: DB-5MS, split ratio 1:10) to resolve this compound from isomers. Calibrate using internal standards like deuterated analogs to improve accuracy .

-

HPLC with UV detection : Use reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water) adjusted to pH 3.0 for better peak resolution. Validate linearity (r² > 0.99) across 0.1–100 ppm .

-

Performance Metrics : Ensure limits of detection (LOD) ≤ 1.0 µg/L and recovery rates ≥ 95% (see Table 1) .

Table 1 : Analytical Performance Parameters for this compound (Adapted from )

Parameter Value Linearity (r²) >0.99 LOD (GC-MS) 0.5 µg/L Recovery (%) 98.2 ± 1.5

Q. How should researchers assess the purity of this compound in the absence of certified reference materials?

- Methodological Answer :

- Cross-Validation : Combine NMR (¹H/¹³C), FT-IR, and GC-MS data to confirm structural integrity. For example, the aldehyde proton in this compound appears at δ 9.7–9.8 ppm in ¹H NMR .

- Chiral Purity : Use polarimetry to measure specific optical rotation ([α]ᴅ²⁵ ≈ +15° for the (R)-enantiomer) and compare with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer :

-

Critical Review : Analyze experimental conditions (e.g., temperature, solvent polarity) affecting reported values like boiling point (68–70°C) and log P (1.2–1.5). Use tools like the NIST Chemistry WebBook for benchmark data .

-

Reproducibility Tests : Replicate conflicting experiments under controlled conditions. For example, discrepancies in vapor pressure may arise from impurities; repeat measurements using freshly distilled samples .

Q. What strategies enhance the stereoselective synthesis of this compound in catalytic systems?

- Methodological Answer :

-

Catalyst Design : Employ chiral ligands (e.g., BINAP) in asymmetric hydroformylation of 2-methyl-1-butene. Monitor enantiomeric excess (ee) via chiral GC .

-

Kinetic Studies : Optimize reaction parameters (e.g., CO/H₂ pressure, catalyst loading) to favor the (R)-enantiomer. Use Arrhenius plots to model temperature-dependent selectivity .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., flavor chemistry or metabolic pathways)?

- Methodological Answer :

- Flavor Chemistry : Use dynamic headspace sampling to profile this compound in food matrices. Correlate sensory thresholds (e.g., 10 ppb in water) with GC-Olfactometry data .

- Metabolic Studies : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Identify adducts (e.g., glutathione conjugates) to map detoxification pathways .

Methodological & Ethical Considerations

Q. What ethical standards apply when publishing datasets on this compound synthesis or toxicity?

- Answer :

-

Data Integrity : Disclose all experimental variables (e.g., catalyst batch, solvent purity) to ensure reproducibility. Avoid selective reporting of favorable results .

-

Safety Protocols : Adhere to GHS guidelines for handling flammable aldehydes (e.g., use fume hoods, PPE) and document hazard mitigation strategies in supplementary materials .

Q. How can researchers design robust experiments to explore understudied properties of this compound?

- Answer :

- Hypothesis-Driven Design : Frame questions around gaps (e.g., "Does this compound exhibit enantiomer-specific antimicrobial activity?"). Use factorial designs to test multiple variables (e.g., concentration, pH) .

- Pilot Studies : Conduct small-scale trials to refine methods before large-scale experiments. For example, pre-test extraction efficiency of this compound from plant tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.